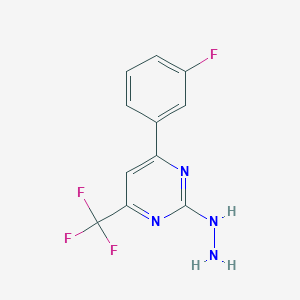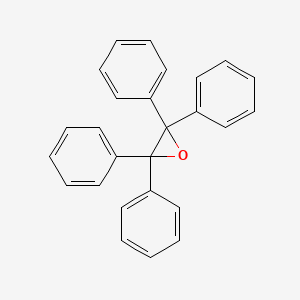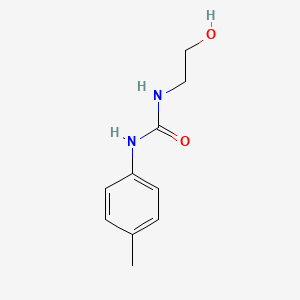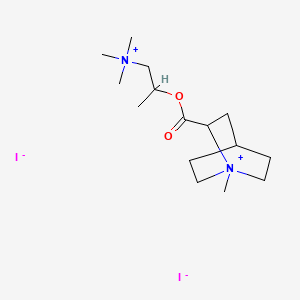
Triphenyl(pivaloyloxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(pivaloyloxy)stannane, also known as propanoic acid, 2,2-dimethyl-, triphenylstannyl ester, is an organotin compound with the molecular formula C23H24O2Sn. It is characterized by the presence of a tin atom bonded to three phenyl groups and one pivaloyloxy group. This compound is of interest in various fields of chemistry due to its unique structural and reactive properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triphenyl(pivaloyloxy)stannane can be synthesized through the reaction of triphenyltin chloride with pivaloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(pivaloyloxy)stannane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the pivaloyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: The tin center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Coupling Reactions: It is involved in Stille coupling reactions, forming carbon-carbon bonds with organic halides or pseudohalides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic halides, bases like triethylamine, and oxidizing or reducing agents. Reaction conditions often involve organic solvents such as dichloromethane or benzene, and may require specific temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the primary products are coupled organic compounds with new carbon-carbon bonds .
Aplicaciones Científicas De Investigación
Triphenyl(pivaloyloxy)stannane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of triphenyl(pivaloyloxy)stannane involves its ability to form reactive intermediates, such as stannyl radicals, under specific conditions. These intermediates can participate in various chemical transformations, including radical-mediated reactions and coupling processes. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
Triphenyltin Chloride: Similar in structure but lacks the pivaloyloxy group.
Tributyltin Hydride: Another organotin compound used in radical reactions but with different alkyl groups.
Triphenylstannane: Similar but without the ester functionality
Uniqueness
Triphenyl(pivaloyloxy)stannane is unique due to the presence of the pivaloyloxy group, which imparts distinct reactivity and stability compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where controlled reactivity is desired .
Propiedades
Número CAS |
20451-90-5 |
|---|---|
Fórmula molecular |
C23H24O2Sn |
Peso molecular |
451.1 g/mol |
Nombre IUPAC |
triphenylstannyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/3C6H5.C5H10O2.Sn/c3*1-2-4-6-5-3-1;1-5(2,3)4(6)7;/h3*1-5H;1-3H3,(H,6,7);/q;;;;+1/p-1 |
Clave InChI |
RQAQGOWWZZZDOG-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


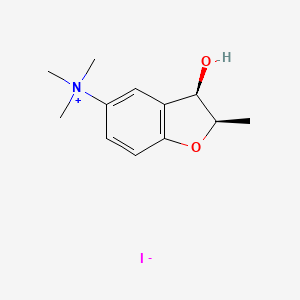
![2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole](/img/structure/B13731636.png)
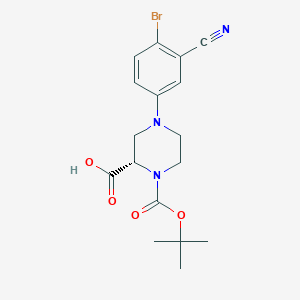
![2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13731641.png)
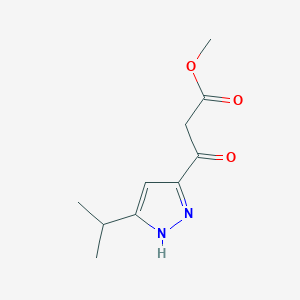
![4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B13731652.png)
![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B13731660.png)
